ethyl methylcarbamate chemical structure and properties
ethyl methylcarbamate chemical structure and properties
This guide provides a comprehensive technical overview of ethyl methylcarbamate (CAS No. 105-40-8), a significant carbamate ester. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core chemical and physical properties, synthesis methodologies, spectroscopic profile, and reactivity of this compound. The content herein is structured to deliver not just data, but also field-proven insights into its practical applications and handling.
Introduction and Chemical Identity
Ethyl methylcarbamate, also known by its IUPAC name ethyl N-methylcarbamate, is an organic compound belonging to the carbamate ester class.[1][2] Carbamates are esters of carbamic acid and are structurally characterized by the –OC(O)N< functional group. Ethyl methylcarbamate can be viewed as a derivative of both ethyl carbamate and methyl carbamate, granting it a unique reactivity profile.[1] It presents as a clear, colorless liquid under standard conditions.[3] Its utility is primarily as a reactive intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agricultural sectors.[1]
Key Identifiers:
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IUPAC Name: ethyl N-methylcarbamate[3]
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Synonyms: N-Methylurethane, Ethyl N-methylcarbamate, N-Methylcarbamic Acid Ethyl Ester[3][4]
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Molecular Formula: C₄H₉NO₂[1]
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InChI Key: SURZCVYFPAXNGN-UHFFFAOYSA-N[1]
Molecular Structure
The structure of ethyl methylcarbamate features a central carbamate core. An ethyl group is attached to the ester oxygen, while a methyl group is bonded to the nitrogen atom. This arrangement dictates the molecule's polarity, reactivity, and spectroscopic characteristics.
Caption: 2D Chemical Structure of Ethyl Methylcarbamate.
Physicochemical Properties
The physical properties of ethyl methylcarbamate are critical for its handling, storage, and application in various chemical processes. It is a combustible liquid with high solubility in water and alcohol.[4][5]
| Property | Value | Source(s) |
| Appearance | Clear colorless liquid | [3] |
| Boiling Point | 170 °C (338 °F) at 760 mmHg | [2][3][4] |
| Melting Point | Not available | [2] |
| Density | ~1.01 - 1.02 g/mL at 20 °C | [2][4][6] |
| Solubility in Water | ≥ 100 mg/mL at 20 °C (Very Soluble) | [1][3][5] |
| Solubility in Organic | Soluble in alcohol | [4][5] |
| Flash Point | 61 °C (141.8 °F) | [4] |
| Refractive Index | ~1.418 - 1.42 at 20 °C | [3][4][6] |
| Vapor Pressure | 1 mmHg at 26.5 °C (79.7 °F) | [3] |
Synthesis and Manufacturing
Ethyl methylcarbamate can be synthesized via several established routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Classical Synthesis Routes
From Ethyl Chloroformate and Methylamine: A prevalent and well-documented laboratory method involves the nucleophilic substitution reaction between ethyl chloroformate and an aqueous solution of methylamine.[7] This reaction is typically performed at low temperatures (e.g., below 5°C) in a biphasic system (ether-water) to control the exothermicity and side reactions. Sodium hydroxide is added to neutralize the hydrochloric acid byproduct.[7]
Other Classical Methods:
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From Methylcarbamoyl Chloride: The reaction of methylcarbamoyl chloride with ethanol also yields the target compound.[7]
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Hofmann and Curtius Rearrangements: These classical name reactions can be adapted for carbamate synthesis, involving the conversion of amides or acyl azides, respectively.[1]
Modern and Industrial Synthesis
Modern approaches often focus on improving yield, safety, and environmental impact.
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Direct Esterification/Transesterification: Methods involving the direct reaction of methyl carbamate with ethanol (esterification) or exchanging the alkoxy group of a different carbamate with ethanol (transesterification) in the presence of a catalyst are also employed.[1]
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From Urea and Ethanol: Industrial synthesis can involve the reaction of urea and ethanol with specific catalysts.[1]
Experimental Protocol: Synthesis from Ethyl Chloroformate
The following protocol is adapted from a procedure published in Organic Syntheses.[7]
Step-by-Step Methodology:
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Setup: Equip a 2-liter flask with a mechanical stirrer and an ice-salt bath for cooling.
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Initial Charge: Add 300 mL of ether and 186 g (2 moles) of a 33% aqueous methylamine solution to the flask.
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Reaction: Cool the stirred mixture to 5°C. Gradually add 217 g (2 moles) of ethyl chloroformate, ensuring the temperature does not exceed 5°C.
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Neutralization: Concurrently, add a cold solution of 80 g (2 moles) of sodium hydroxide in 120 mL of water at a rate that the final portions of both the chloroformate and NaOH solutions are added simultaneously. Maintain vigorous stirring throughout this process, which may take several hours.
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Workup: After the addition is complete, allow the mixture to stand for 15 minutes. Separate the ether layer.
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Extraction: Extract the aqueous layer with 100 mL of ether.
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Drying: Combine the ether layers and dry them rapidly by shaking with anhydrous potassium carbonate.
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Purification: Distill the ether. The remaining residue is then distilled under reduced pressure, collecting the fraction at 55–60°C/12 mm Hg. The expected yield of pure, colorless ethyl methylcarbamate is 88–90%.[7]
Caption: Workflow for the laboratory synthesis of ethyl methylcarbamate.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of ethyl methylcarbamate. While specific spectra are proprietary, the expected characteristics can be reliably predicted from its structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show four distinct signals:
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A triplet corresponding to the three protons of the ethyl group's methyl (-CH₃).
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A quartet for the two methylene protons of the ethyl group (-OCH₂-).
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A singlet or doublet (depending on solvent and coupling to the N-H proton) for the three protons of the N-methyl group.
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A broad singlet for the N-H proton, which may exchange with D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display four signals, one for each unique carbon atom: the carbonyl carbon (C=O), the methylene carbon (-OCH₂-), the ethyl's methyl carbon, and the N-methyl carbon.
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IR (Infrared) Spectroscopy: The IR spectrum is characterized by key absorption bands that confirm its functional groups.
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A strong, sharp absorption around 1700-1730 cm⁻¹ for the carbonyl (C=O) stretch of the ester.
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A prominent band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration.
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C-H stretching bands just below 3000 cm⁻¹ .
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C-O and C-N stretching bands in the fingerprint region (approx. 1000-1300 cm⁻¹).
-
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MS (Mass Spectrometry): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z = 103.[2] Common fragmentation patterns for carbamates would also be observed, providing further structural confirmation.
Reactivity and Chemical Behavior
The chemical behavior of ethyl methylcarbamate is governed by the carbamate functional group.
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Stability: The compound is stable under standard conditions but is incompatible with strong acids, bases, and strong reducing agents.[3]
-
Hydrolysis: Like other esters, it can be hydrolyzed under acidic or basic conditions to yield ethanol, methylamine, and carbon dioxide.
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Nucleophilic Substitution: The electrophilic carbonyl carbon is a primary site for nucleophilic attack, allowing for various substitution reactions.[1]
-
Reactivity with Oxidants: It can react with strong oxidizing acids, peroxides, and hydroperoxides.[3]
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Nitrosation: The secondary amine nitrogen can undergo nitrosation when exposed to reactive nitrogen species (RNS), such as the nitrosonium ion (NO⁺), to form N-nitroso derivatives.[1] This reactivity is a key consideration in biological and environmental contexts.
Applications and Significance
Ethyl methylcarbamate's primary role is as a chemical building block and intermediate.
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Pharmaceutical Synthesis: Its reactive nature makes it a useful intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1]
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Agrochemicals: It may be used as a component or intermediate in the formulation of pesticides.[1] The broader class of N-methyl carbamates is well-known for its use as insecticides.
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Food and Beverage Industry: The compound has been detected at low levels in fermented products like wine.[1] This is often a result of natural reactions between ethanol and urea-derived compounds. Its presence is monitored due to the carcinogenic potential of the related, unsubstituted ethyl carbamate.
Safety and Toxicology
As a combustible liquid, ethyl methylcarbamate should be kept away from heat, sparks, and open flames.[4] Standard laboratory personal protective equipment, including gloves and eye protection, should be worn during handling.
While specific toxicological data for ethyl methylcarbamate is less extensive than for its parent compound, ethyl carbamate (urethane), caution is warranted. Ethyl carbamate is classified as a carcinogen. Studies comparing the tumor-initiating potential of various carbamates in mice found that the potency decreased in the order: ethyl carbamate > ethyl methylcarbamate > ethyl N-ethylcarbamate.
References
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ChemSynthesis. (2024). ethyl methylcarbamate. Retrieved from [Link]
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Hartman, W. W., & Brethen, M. R. (1943). Ethyl N-methylcarbamate. Organic Syntheses, Coll. Vol. 2, p. 278. Retrieved from [Link]
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Stenutz, R. (n.d.). ethyl N-methylcarbamate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7752, Carbamic acid, N-methyl-, ethyl ester. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7752, Carbamic acid, N-methyl-, ethyl ester. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]
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